molecular formula C12H25ClN2O2 B1524092 tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride CAS No. 1159826-58-0

tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride

Cat. No. B1524092
CAS RN: 1159826-58-0
M. Wt: 264.79 g/mol
InChI Key: FZEXNEXCLCANCH-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride” is a chemical compound with the molecular formula C12H25ClN2O2 . It is related to the class of compounds known as piperidines .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride” consists of 12 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is approximately 264.792 Da .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “4-(Boc-aminoethyl)piperidine HCl” can be used as a functionalization reagent for the introduction of a primary and a tertiary amino group .

Antibacterial Applications

Some derivatives of this compound have shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . The antibacterial action is suggested to be due to the dissipation of the bacterial membrane potential .

Inhibitor Synthesis

The compound has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity . It has also been used in the optimization of an indole-based EZH2 inhibitor series .

Palladium-Catalyzed Synthesis

Tert-butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests potential applications of “4-(Boc-aminoethyl)piperidine HCl” in similar palladium-catalyzed reactions.

Synthesis of Pyrroles

Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This indicates that “4-(Boc-aminoethyl)piperidine HCl” could potentially be used in similar synthetic pathways.

Pharmaceutical Building Block

“4-(Boc-aminoethyl)piperidine HCl” is considered a pharma building block , suggesting its potential use in the synthesis of a wide range of pharmaceutical compounds.

Future Directions

The future directions for research on “tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

tert-butyl N-(2-piperidin-4-ylethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10;/h10,13H,4-9H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEXNEXCLCANCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679394
Record name tert-Butyl [2-(piperidin-4-yl)ethyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159826-58-0
Record name Carbamic acid, N-[2-(4-piperidinyl)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(piperidin-4-yl)ethyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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